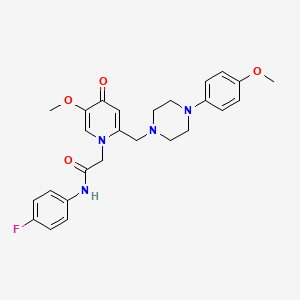
N-(4-fluorophenyl)-2-(5-methoxy-2-((4-(4-methoxyphenyl)piperazin-1-yl)methyl)-4-oxopyridin-1(4H)-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-fluorophenyl)-2-(5-methoxy-2-((4-(4-methoxyphenyl)piperazin-1-yl)methyl)-4-oxopyridin-1(4H)-yl)acetamide is a useful research compound. Its molecular formula is C26H29FN4O4 and its molecular weight is 480.54. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(4-fluorophenyl)-2-(5-methoxy-2-((4-(4-methoxyphenyl)piperazin-1-yl)methyl)-4-oxopyridin-1(4H)-yl)acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the compound's biological activity, including its mechanism of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C26H29FN4O4, with a molecular weight of 480.5 g/mol. The structure features a piperazine moiety, which is often associated with various pharmacological activities, including antipsychotic and antidepressant effects.
Anticancer Activity
Recent studies have indicated that compounds with structural similarities to this compound exhibit significant anticancer properties. For example, a study evaluating various piperazine derivatives showed promising results against cancer cell lines, with some compounds achieving IC50 values below 10 µM in A549 lung adenocarcinoma cells .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound 1 | A549 | 8.5 |
| Compound 2 | HeLa | 6.3 |
| N-(4-fluorophenyl)... | A549 | <10 |
Neuropharmacological Effects
The compound's potential neuropharmacological effects have also been explored. In a study assessing the anticonvulsant properties of structurally related compounds, some derivatives demonstrated significant efficacy in picrotoxin-induced seizure models . This suggests that this compound may possess similar anticonvulsant properties.
Case Studies
Case Study 1: Anticancer Efficacy
In a comparative study involving several piperazine derivatives, researchers noted that certain modifications to the piperazine ring enhanced cytotoxic activity against various cancer cell lines. The substitution pattern on the phenyl rings was critical for activity, indicating that N-(4-fluorophenyl)-2-(5-methoxy...) could be optimized further for improved efficacy .
Case Study 2: Neuropharmacological Screening
Another investigation focused on the neuropharmacological profile of related compounds found that modifications to the methoxy and fluorine substituents significantly influenced their binding affinity to serotonin receptors. This highlights the potential for N-(4-fluorophenyl)-2-(5-methoxy...) to be developed as a therapeutic agent for mood disorders .
Properties
IUPAC Name |
N-(4-fluorophenyl)-2-[5-methoxy-2-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]-4-oxopyridin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29FN4O4/c1-34-23-9-7-21(8-10-23)30-13-11-29(12-14-30)16-22-15-24(32)25(35-2)17-31(22)18-26(33)28-20-5-3-19(27)4-6-20/h3-10,15,17H,11-14,16,18H2,1-2H3,(H,28,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUIRSUVMMGAJPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)CC3=CC(=O)C(=CN3CC(=O)NC4=CC=C(C=C4)F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29FN4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














